molecular formula C16H16Br2O2 B14434032 3,3'-Dibromo-2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl CAS No. 79115-30-3

3,3'-Dibromo-2,2'-dimethoxy-5,5'-dimethyl-1,1'-biphenyl

Cat. No.: B14434032
CAS No.: 79115-30-3
M. Wt: 400.10 g/mol
InChI Key: SNBCRKMIPXFLRD-UHFFFAOYSA-N
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Description

3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C16H16Br2O2 It is a biphenyl derivative characterized by the presence of bromine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method is the bromination of 2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Scientific Research Applications

3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Dibromo-2,2’-dimethoxy-1,1’-binaphthalene
  • 3,3’-Di-tert-butyl-5,5’-dimethoxy-1,1’-biphenyl
  • 3,3’,5,5’-Tetrabromo-1,1’-biphenyl

Uniqueness

3,3’-Dibromo-2,2’-dimethoxy-5,5’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various synthetic and research applications .

Properties

CAS No.

79115-30-3

Molecular Formula

C16H16Br2O2

Molecular Weight

400.10 g/mol

IUPAC Name

1-bromo-3-(3-bromo-2-methoxy-5-methylphenyl)-2-methoxy-5-methylbenzene

InChI

InChI=1S/C16H16Br2O2/c1-9-5-11(15(19-3)13(17)7-9)12-6-10(2)8-14(18)16(12)20-4/h5-8H,1-4H3

InChI Key

SNBCRKMIPXFLRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C2=C(C(=CC(=C2)C)Br)OC

Origin of Product

United States

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